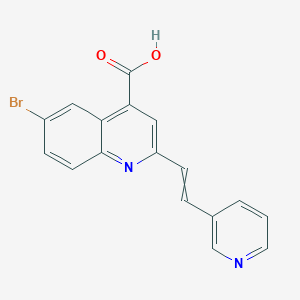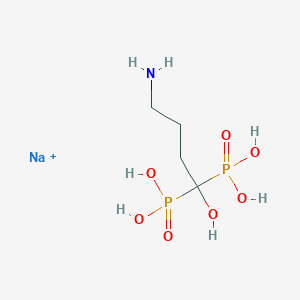
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) is a bisphosphonate compound known for its role in inhibiting bone resorption. It is commonly used in the treatment and prevention of diseases involving bone loss, such as osteoporosis and Paget’s disease. This compound is characterized by its ability to bind to hydroxyapatite in bone, thereby inhibiting the activity of osteoclasts, the cells responsible for bone resorption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) typically involves the reaction of 4-aminobutyric acid with a mixture of phosphorous acid and phosphorus trichloride (PCl3) in the presence of methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is often obtained in the form of a trihydrate salt, which is then converted to the monosodium salt form .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate compounds.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of bone-related diseases such as osteoporosis, Paget’s disease, and bone metastases.
Industry: Employed in the development of bone-targeting drugs and diagnostic agents.
Mecanismo De Acción
The compound exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The inhibition of osteoclast activity leads to a decrease in bone resorption and an increase in bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparación Con Compuestos Similares
Alendronate: Another bisphosphonate used for similar indications.
Risedronate: Known for its potent anti-resorptive properties.
Ibandronate: Used in the treatment of osteoporosis and metastatic bone disease.
Uniqueness: 4-Amino-1-hydroxy-butane-1,1-bisphosphonate (monosodium salt) is unique due to its specific binding affinity to hydroxyapatite and its ability to inhibit osteoclast-mediated bone resorption effectively. Its molecular structure allows for targeted action, making it a valuable compound in the treatment of bone-related diseases.
Propiedades
Fórmula molecular |
C4H13NNaO7P2+ |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1 |
Clave InChI |
CAKRAHQRJGUPIG-UHFFFAOYSA-N |
SMILES canónico |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


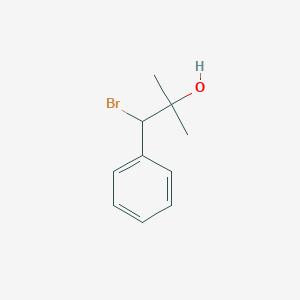


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)

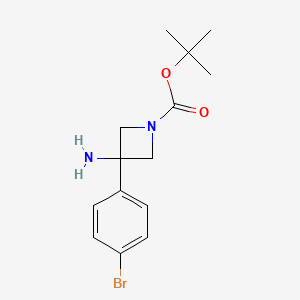

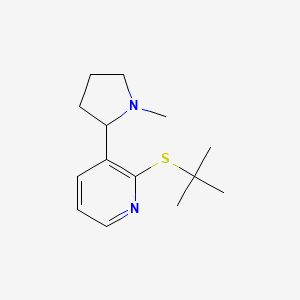
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)



